1,2-Difluoro-4-(methylsulfonyl)benzene

Beschreibung

Significance of Fluorine in Molecular Design for Advanced Applications

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool in molecular design. acs.orgtandfonline.com Its introduction into an organic molecule can profoundly influence its physical, chemical, and biological properties. tandfonline.com

The substitution of hydrogen with fluorine can dramatically alter the electronic nature of a molecule, thereby influencing its reactivity and the selectivity of its reactions. pen2print.orgrsc.org Due to its high electronegativity, fluorine is strongly electron-withdrawing, which can affect the acidity and basicity of nearby functional groups. For instance, fluorination can lower the pKa of sulfonamide groups, which can enhance interactions with biological targets. acs.org This electronic effect can stabilize or destabilize reaction intermediates, such as carbocations or carbanions, thereby directing the outcome of a chemical transformation. pen2print.orgfiveable.me The substitution of hydrogen with fluorine can also introduce new reaction pathways that are not accessible to their non-fluorinated counterparts. rsc.org In some cases, fluorine substitution has been shown to have a profound effect on the regioselectivity of nucleophilic substitution reactions. nih.gov

The Role of Sulfonyl Moieties in Organic Chemistry

The sulfonyl group (–SO₂–) is a key functional group in organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org This group is found primarily in a class of compounds called sulfones. wikipedia.org

Sulfones are recognized for their remarkable versatility and stability. researchgate.net The sulfonyl group is strongly polar and electron-withdrawing, which significantly impacts the physical and chemical properties of a molecule, including its reactivity and solubility. fiveable.me This electron-withdrawing nature can stabilize adjacent negative charges, making sulfones useful in a variety of synthetic transformations. fiveable.me Depending on the reaction conditions, sulfones can act as nucleophiles, electrophiles, or even radicals, earning them the description of "chemical chameleons". nih.govresearchgate.net This flexibility makes molecules containing sulfonyl groups valuable as versatile building blocks, or synthons, in the synthesis of complex organic molecules. nih.govresearchgate.net

When both fluorine atoms and sulfonyl groups are present in an aromatic system, their combined electronic effects can lead to unique chemical properties. Both are potent electron-withdrawing groups, and their presence on a benzene (B151609) ring significantly deactivates the ring towards electrophilic aromatic substitution. msu.edu Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAᵣ), a reaction where a nucleophile displaces a leaving group on the aromatic ring. The sulfonyl group strongly activates the positions ortho and para to it for such reactions. When a fluorine atom occupies one of these activated positions, it can serve as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles. This synergistic interplay is a powerful tool in synthetic organic chemistry for the construction of highly functionalized aromatic compounds.

Contextualization of 1,2-Difluoro-4-(methylsulfonyl)benzene within Fluorinated Arenes

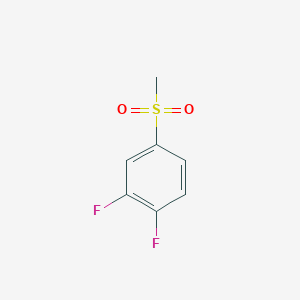

This compound is a trifunctionalized aromatic compound belonging to the class of fluorinated arenes. numberanalytics.com Its structure features a benzene ring substituted with two adjacent (ortho) fluorine atoms and a methylsulfonyl (–SO₂CH₃) group at the position para to one of the fluorines. This specific arrangement of substituents dictates its chemical reactivity and potential applications.

The presence of the potent electron-withdrawing methylsulfonyl group, combined with the two fluorine atoms, makes the aromatic ring electron-deficient. Specifically, the fluorine atom at the 4-position, which is para to the strongly activating sulfonyl group, is highly susceptible to nucleophilic displacement. google.com This reactivity makes this compound a useful intermediate in organic synthesis. For instance, it can react with various nucleophiles, such as hydrazines or alkoxides, to displace the para-fluorine atom and generate more complex molecules. google.com A known method for its synthesis involves the Friedel-Crafts reaction of 1,2-difluorobenzene (B135520) with methanesulfonic anhydride, using trifluoromethanesulfonic acid as a catalyst. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 424792-57-4 sigmaaldrich.com |

| Molecular Formula | C₇H₆F₂O₂S sigmaaldrich.com |

| Molecular Weight | 192.18 g/mol sigmaaldrich.com |

| Appearance | White solid google.com |

| Melting Point | 72-74 °C google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-difluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBJGJXMKCOHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382259 | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424792-57-4 | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,2 Difluoro 4 Methylsulfonyl Benzene

Precursor Synthesis and Functionalization Pathways

The construction of the 1,2-Difluoro-4-(methylsulfonyl)benzene scaffold relies heavily on the controlled introduction of fluorine and methylsulfonyl groups onto a benzene (B151609) core. The order of these introductions and the choice of starting materials are critical for achieving the desired 1,2,4-substitution pattern.

Halogenation and Sulfonylation Routes

Traditional synthetic approaches often involve a stepwise functionalization of a benzene ring. One common strategy begins with a pre-functionalized benzene derivative, such as 1,2-difluorobenzene (B135520) or a compound already bearing the methylsulfonyl group.

A prevalent method involves the oxidation of a corresponding thioether precursor. For instance, 3,4-difluorothioanisole can be synthesized and subsequently oxidized to form the target sulfone. The oxidation step is typically carried out using strong oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This route benefits from the relative ease of introducing a thioether group, which is then converted to the robust sulfone functional group.

Alternatively, the synthesis can commence with the sulfonylation of 1,2-difluorobenzene. This can be achieved through electrophilic aromatic substitution using methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, controlling the regioselectivity of this reaction to favor the 4-position is a significant challenge due to the ortho, para-directing nature of the fluorine atoms.

Another viable pathway starts with a compound like 4-chloro-1,2-difluorobenzene. A nucleophilic aromatic substitution (SNAr) reaction with sodium thiomethoxide can displace the chlorine atom to form 3,4-difluorothioanisole, which is then oxidized as previously described.

The following table summarizes typical conditions for the oxidation step:

| Oxidizing Agent | Solvent | Temperature | Typical Yield |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Reflux | Moderate to High |

| m-CPBA | Dichloromethane | 0 °C to RT | High |

| Potassium Permanganate | Acetone/Water | RT | Moderate |

This table presents generalized conditions and yields may vary based on specific substrate and reaction optimizations.

Regioselective Functionalization of Benzene Core

Achieving the specific 1,2,4-substitution pattern of this compound is a central challenge. The regiochemical outcome of the synthetic steps is governed by the directing effects of the substituents on the benzene ring.

Fluorine atoms are activating groups for electrophilic aromatic substitution and are ortho, para-directors. In 1,2-difluorobenzene, electrophilic attack is directed to the positions para to each fluorine (positions 4 and 5) and ortho (positions 3 and 6). This can lead to a mixture of products during sulfonylation, necessitating careful optimization or purification.

Conversely, the methylsulfonyl group (-SO₂CH₃) is a strongly deactivating, meta-directing group. If the synthesis starts with a methylsulfonyl-substituted benzene, subsequent halogenation would be directed to the meta positions.

A highly effective strategy for ensuring regioselectivity is to utilize Nucleophilic Aromatic Substitution (SNAr) on a precursor that already contains the desired fluorine substitution pattern along with a suitable leaving group. For example, starting with 1,2,4-trifluorobenzene (B1293510), the fluorine atom at the 4-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the other two fluorine atoms. Reaction with a nucleophile like sodium methanesulfinate (B1228633) (NaSO₂CH₃) can selectively displace the C-4 fluorine to install the methylsulfonyl group with high regioselectivity. researchgate.netnih.gov

Advanced Synthetic Approaches

Modern organic synthesis has introduced powerful new methods for forming carbon-sulfur (C-S) and carbon-fluorine (C-F) bonds, offering milder conditions and novel reaction pathways.

Photoredox Catalysis in C-S and C-F Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S bonds under mild conditions. researchgate.net This methodology typically involves the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride, which can then be coupled with an aryl partner. nih.govscite.aiacs.org

In a hypothetical application to synthesize the target compound, an aryl halide precursor (e.g., 4-bromo-1,2-difluorobenzene) could be coupled with a source of the methylsulfonyl radical. The process is initiated by a photocatalyst, which, upon excitation by visible light, engages in a single-electron transfer (SET) process to generate the reactive radical intermediates. acs.org This approach avoids the harsh conditions associated with traditional electrophilic sulfonylation.

The general mechanism involves:

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light.

Single-electron transfer from the excited photocatalyst to a sulfonyl radical precursor (like methanesulfonyl chloride) or to the aryl halide.

Generation of a methylsulfonyl radical and/or an aryl radical.

Radical-radical cross-coupling to form the desired C-S bond.

This strategy offers high functional group tolerance and can often be performed at room temperature. rsc.org

Transition-Metal-Free Radical Processes

There is growing interest in developing synthetic methods that avoid the use of transition metals to reduce cost and potential metal contamination in the final product. Transition-metal-free radical processes for the synthesis of aryl sulfones have been successfully developed. nih.govorganic-chemistry.org

One such strategy involves the reaction of aryl halides with sulfinate salts, often initiated by an organic dye or under specific conditions that promote radical formation. For example, the reaction could proceed via an SRN1 (substitution nucleophilic radical) mechanism. Another approach utilizes arynes, highly reactive intermediates generated from ortho-silyl aryl triflates, which can react with sulfinate salts in a transition-metal-free manner to produce aryl sulfones. organic-chemistry.org

A four-component reaction involving aryldiazonium salts, a sulfur dioxide source like DABSO, an alkene, and a radical trap has also been reported, showcasing the versatility of radical cascades in building complex sulfonylated molecules without transition metals. rsc.org

Nucleophilic Aromatic Substitution Strategies

As mentioned in section 2.1.2, Nucleophilic Aromatic Substitution (SNAr) is a cornerstone strategy for synthesizing highly functionalized fluoroaromatic compounds. wikipedia.orgyoutube.com The presence of electron-withdrawing groups, such as fluorine atoms and nitro groups, activates the aromatic ring towards attack by nucleophiles. wikipedia.org

For the synthesis of this compound, a precursor such as 1,2-difluoro-4-nitrobenzene or 1,2,4-trifluorobenzene serves as an excellent substrate. The fluorine atoms strongly activate the ring, particularly at the position para to one of the fluorines. A potent nucleophile, such as sodium methanesulfinate (CH₃SO₂Na) or sodium thiomethoxide (CH₃SNa), can displace a leaving group (like a nitro group or a fluorine atom) at the 4-position. researchgate.netvanderbilt.edu If thiomethoxide is used, a subsequent oxidation step is required to form the sulfone.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I for SNAr) and the stability of the Meisenheimer complex, which is enhanced by the presence of electron-withdrawing fluorine atoms. nih.gov

The following table summarizes SNAr strategies for the target molecule:

| Starting Material | Nucleophile | Leaving Group | Key Feature |

| 1,2,4-Trifluorobenzene | CH₃SO₂Na | F⁻ | High regioselectivity at C-4. |

| 1,2-Difluoro-4-nitrobenzene | CH₃SO₂Na | NO₂⁻ | Nitro group is an excellent activating group and leaving group. |

| 4-Chloro-1,2-difluorobenzene | CH₃SNa (then oxidize) | Cl⁻ | Two-step process (substitution then oxidation). |

This table illustrates potential synthetic routes based on established SNAr principles.

Continuous Flow Synthesis Techniques for Related Fluorinated Aromatics

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netyoutube.com While specific continuous flow syntheses for this compound are not extensively documented, the principles have been applied to the synthesis of related fluorinated aromatic compounds and sulfones.

Flow chemistry is particularly advantageous for reactions involving hazardous reagents or intermediates, a category that can include certain fluorination reactions. youtube.comrsc.org For instance, a full continuous flow process has been developed for the synthesis of fluorine-containing aromatic hydrocarbon compounds, which involves diazotization and thermal decomposition reactions in micro-channel reactors. wipo.int This highlights the potential for applying similar technologies to the synthesis of fluorinated aromatic sulfones.

The oxidation of sulfides to sulfones has also been successfully adapted to flow conditions. researchgate.net These processes can offer better control over reaction parameters, which is crucial for selectively oxidizing sulfides to sulfones without significant byproduct formation. researchgate.net The use of in situ generated catalysts in flow reactors has been reported for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the amount of the oxidizing agent. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Reduced risk due to smaller reaction volumes at any given time. youtube.com |

| Scalability | Can be challenging and may require process redesign. | Generally more straightforward to scale up by extending operation time. |

| Heat & Mass Transfer | Can be limited, leading to potential hotspots and side reactions. | Significantly improved due to high surface-area-to-volume ratios. researchgate.net |

| Process Control | More challenging to maintain precise control over parameters. | Precise control over temperature, pressure, and reaction time. researchgate.net |

| Reaction Time | Often longer reaction times are required. | Can lead to a reduction in reaction time. researchgate.net |

Stereochemical Considerations in Synthesis

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. 182.160.97 As such, the synthesis of the final compound does not involve the creation of stereocenters, and therefore, stereochemical considerations are not a primary concern for the product itself.

Mechanistic Investigations of Reaction Pathways

The reaction pathways for the synthesis of this compound are primarily understood through the mechanisms of the two main synthetic routes: oxidation of the corresponding sulfide (B99878) and nucleophilic aromatic substitution.

The oxidation of a sulfide to a sulfone generally proceeds through a sulfoxide (B87167) intermediate. The exact mechanism can vary depending on the oxidant used. researchgate.net With many common oxidizing agents, the reaction is believed to involve nucleophilic attack of the sulfur atom on the oxidant. researchgate.net Controlling the reaction to stop at the sulfoxide stage or proceed to the sulfone is a key challenge and often depends on the reactivity of the substrate and the amount of oxidant used. rsc.orgresearchgate.net Some oxidation reactions can also proceed through radical-mediated pathways. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a well-studied reaction mechanism. rsc.org For the synthesis of aryl sulfones, this typically involves the attack of a nucleophile, such as a sulfinate anion, on an electron-deficient aromatic ring. thieme-connect.com The classical SNAr mechanism is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The presence of electron-withdrawing groups, such as fluorine atoms and a sulfonyl group, on the aromatic ring stabilizes this intermediate and facilitates the reaction.

Recent studies have suggested that not all SNAr reactions proceed through a distinct two-step mechanism. rsc.org In some cases, a concerted mechanism, where the bond formation and bond breaking occur in a single step, may be operative. rsc.org The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the finer details of these reaction pathways, including the transition state structures and activation energies. researchgate.net

Table 2: Key Mechanistic Concepts in the Synthesis of this compound

| Synthetic Route | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Sulfide Oxidation | Stepwise oxidation via a sulfoxide intermediate. researchgate.net | Nature of the oxidant, stoichiometry, reaction temperature. rsc.orgorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex (stepwise) or a concerted process. rsc.org | Electron-withdrawing substituents on the aromatic ring, nature of the nucleophile and leaving group, solvent. rsc.org |

Reactivity and Reaction Pathways of 1,2 Difluoro 4 Methylsulfonyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The reactivity of the ring towards electrophiles is governed by the electronic properties of the existing substituents.

Influence of Fluoro and Methylsulfonyl Groups on Ring Activation/Deactivation

Both the fluoro and methylsulfonyl groups are considered deactivating groups in the context of electrophilic aromatic substitution. nih.gov This deactivation stems from their electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less attractive to incoming electrophiles.

The fluoro groups exhibit a dual electronic effect. While they are highly electronegative and withdraw electron density through the sigma bonds (inductive effect), they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (mesomeric effect). In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring. nih.gov

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It strongly deactivates the benzene ring towards electrophilic attack through both inductive and resonance effects. nih.gov

The cumulative effect of two fluoro groups and a methylsulfonyl group renders the benzene ring of 1,2-Difluoro-4-(methylsulfonyl)benzene significantly less reactive towards electrophiles compared to unsubstituted benzene.

Regioselectivity in Electrophilic Attack

The directing influence of the existing substituents determines the position of the incoming electrophile on the aromatic ring.

Fluoro groups are ortho, para-directors. This is because the resonance donation of their lone pairs stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack at the ortho and para positions. nih.gov

The methylsulfonyl group is a meta-director. Its strong electron-withdrawing resonance effect destabilizes the arenium ion when the electrophile attacks the ortho and para positions. Consequently, the meta position, which is less destabilized, becomes the favored site of attack. researchgate.net

In this compound, the directing effects of the substituents are in opposition. The fluoro groups direct towards positions 3 and 5 (ortho and para to the fluorines), while the methylsulfonyl group directs towards position 3 (meta to the sulfonyl group). Therefore, electrophilic substitution is expected to occur predominantly at the C-3 position , which is meta to the strongly deactivating methylsulfonyl group and ortho to one of the fluorine atoms. The deactivating nature of the ring means that harsh reaction conditions are typically required for electrophilic substitutions to proceed.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group on the aromatic ring by a nucleophile. This type of reaction is facilitated by the presence of strong electron-withdrawing groups.

Displacement of Fluorine Atoms

In the context of nucleophilic aromatic substitution, fluorine atoms are effective leaving groups, particularly when the aromatic ring is activated by electron-withdrawing substituents. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack. Although fluoride (B91410) is a poor leaving group in S_N2 reactions, in S_NAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate. nih.gov

Role of the Methylsulfonyl Group as an Activating Group

The methylsulfonyl group plays a crucial role in activating the benzene ring for nucleophilic aromatic substitution. rroij.com Its strong electron-withdrawing ability delocalizes the negative charge of the Meisenheimer complex, a key intermediate in the S_NAr mechanism, thereby stabilizing it and lowering the activation energy for the reaction. This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. In this compound, the methylsulfonyl group is para to the fluorine atom at the C-1 position and meta to the fluorine atom at the C-2 position. Consequently, the fluorine at the C-1 position is significantly more activated towards nucleophilic displacement.

Reaction with Various Nucleophiles (e.g., Anions, Heteroatom Nucleophiles)

This compound is a key intermediate in the synthesis of the anticancer drug Pazopanib. researchgate.netgoogle.com Its reactions with various nucleophiles, particularly heterocyclic amines, have been extensively studied in this context. The regioselectivity of these reactions is a critical aspect, with nucleophilic attack preferentially occurring at the C-1 position due to the activating effect of the para-disposed methylsulfonyl group.

Below is a table summarizing some of the reported nucleophilic aromatic substitution reactions of this compound.

| Nucleophile | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| N-methyl-2,3-dimethyl-2H-indazol-6-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF or DMSO) | N-(2-fluoro-4-(methylsulfonyl)phenyl)-N,2,3-trimethyl-2H-indazol-6-amine | |

| 5-amino-2-methylbenzenesulfonamide | Acid catalyst (e.g., HCl), Solvent (e.g., Methanol or Ethanol) | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (Pazopanib, in a multi-step synthesis) | google.com |

| Heterocyclic amines (general) | Various, often with a base in a polar aprotic solvent | Substitution at the C-1 position | researchgate.net |

The reaction with N-methyl-2,3-dimethyl-2H-indazol-6-amine is a key step in many synthetic routes to Pazopanib, where the fluorine at the C-1 position is displaced. The resulting intermediate is then further reacted with another amine, such as 5-amino-2-methylbenzenesulfonamide, to complete the synthesis of the drug. The selectivity for the displacement of the C-1 fluorine is high due to the strong activation by the para-methylsulfonyl group.

Radical Reactions Involving Sulfonyl Fluorides and Related Species

While radical reactions initiated directly from aryl methyl sulfones like this compound are not extensively documented, the broader class of sulfone compounds, particularly fluoroalkyl sulfones, serves as a valuable precursor for generating radical species. fluoropharm.com These related compounds provide a clear precedent for the generation and subsequent reaction of fluoroalkyl radicals under photoredox catalysis conditions, offering insight into potential, albeit currently unexplored, pathways for the title compound. fluoropharm.comresearchgate.net

Generation and Reactivity of Fluoroalkyl Radicals

The generation of fluoroalkyl radicals from sulfone precursors has been effectively demonstrated using fluorinated sulfones under visible-light photoredox catalysis. researchgate.net In this methodology, heteroaryl fluoroalkyl sulfones are recognized as effective radical precursors. fluoropharm.com The process is typically initiated by a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light (e.g., blue LEDs), becomes excited to a state capable of single-electron transfer. researchgate.net This excited catalyst can then reduce the fluoroalkyl sulfone, leading to the homolytic cleavage of the carbon-sulfur bond (Rf-SO₂Ar) and generating the desired fluoroalkyl radical (e.g., CF₃•, HCF₂•, CH₃CF₂•) and a sulfinate anion. fluoropharm.comresearchgate.net

This approach is notable for its mild reaction conditions and serves as a practical method for producing various fluoroalkyl radicals from stable, easily handled sulfone reagents. fluoropharm.com The fluoroalkyl sulfone reagents are often readily accessible, making this a versatile strategy for introducing fluorinated moieties into organic molecules. fluoropharm.com

Addition and Coupling Reactions

Once generated, fluoroalkyl radicals readily participate in a variety of addition and coupling reactions. A primary application is their addition to unsaturated systems. For instance, these radicals can be trapped by aryl alkenes, such as styrene (B11656) derivatives, to form new carbon-carbon bonds. This process can lead to oxyfluoroalkylation products when conducted in the presence of water. researchgate.net

In addition to intermolecular additions, sulfone-activated alkyl groups can participate in nickel-catalyzed radical cross-coupling reactions. nih.gov In these transformations, redox-active α-fluoroalkyl sulfones can be coupled with organozinc reagents to install fluorinated groups onto aromatic systems. nih.gov This highlights the utility of sulfones as precursors for alkyl radicals that can engage in synthetically valuable C(sp²)–C(sp³) bond-forming reactions. nih.gov

Transformations of the Methylsulfonyl Group

The methylsulfonyl group attached to the 1,2-difluorobenzene (B135520) ring is a robust, electron-withdrawing moiety that can undergo several chemical transformations, primarily involving cleavage of the carbon-sulfur bond or, more rarely, oxidation.

Reductions and Oxidations

The most common transformation of aryl sulfones is reductive desulfonylation, which involves the cleavage of the C(aryl)-SO₂CH₃ bond. This process effectively removes the methylsulfonyl group, replacing it with a hydrogen atom. wikipedia.org This transformation can be achieved through various reductive methods, which are summarized in the table below.

| Method | Reagents | Description |

| Active Metal Reduction | Sodium amalgam (Na/Hg), Aluminum amalgam | Involves single electron transfer from the metal to the sulfone, leading to fragmentation into a sulfinate anion and an aryl radical, which is then reduced. wikipedia.org |

| Transition-Metal Catalysis | NiCl₂/dme, Zn | Nickel-catalyzed reductive cross-electrophile coupling can cleave the C-S bond, allowing for the formation of new C-C bonds in place of the sulfone. chemrxiv.org |

| Reductive Elimination | Samarium(II) iodide/HMPA | Applicable to β-acyloxy or β-sulfonyloxy sulfones, leading to the formation of alkenes through a reductive elimination pathway. wikipedia.org |

Oxidation of the methylsulfonyl group is generally challenging due to the sulfur atom already being in its highest oxidation state (VI). However, under specific and highly reactive conditions, such as in charged microdroplets, aromatic sulfones bearing a strong electron-donating group can undergo oxidation to the corresponding sulfonic acids. This reaction is proposed to proceed via oxidation by a water radical cation generated under the experimental conditions.

Transformations Leading to Other Sulfur-Containing Functionalities

The methylsulfonyl group can be transformed into other sulfur-containing functionalities, often proceeding through a reductive cleavage step. The reduction of an aryl sulfone typically generates an aryl sulfinate anion as an intermediate. wikipedia.orgchemrxiv.org This sulfinate is a versatile species that can serve as a nucleophile in subsequent reactions.

For example, in nickel-catalyzed reductive cross-coupling reactions, the sulfone is cleanly reduced to a sulfinate in the presence of a reducing agent like zinc. chemrxiv.org While not a direct conversion of the starting sulfone, this intermediate provides a gateway to other sulfur derivatives.

Furthermore, desulfonylative coupling reactions represent a powerful strategy where the entire methylsulfonyl group is replaced. Palladium-catalyzed desulfonylative cross-coupling reactions of benzylic sulfones with 1,3-oxazoles have been demonstrated. chemrxiv.org These reactions showcase the sulfone group acting as a leaving group in C-C bond-forming transformations, thereby enabling the synthesis of complex molecular architectures. acs.org

Computational and Theoretical Studies of 1,2 Difluoro 4 Methylsulfonyl Benzene

The Potential of Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone for understanding the electronic nature of a molecule.

Envisioning an Electronic Structure Analysis

A theoretical electronic structure analysis of 1,2-Difluoro-4-(methylsulfonyl)benzene would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting its polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack. The presence of two electron-withdrawing fluorine atoms and a strong electron-withdrawing methylsulfonyl group on the benzene (B151609) ring is expected to significantly influence the electronic landscape of the aromatic system. Such an analysis would typically involve the generation of molecular electrostatic potential (MEP) maps, which visually represent the charge distribution.

Hypothetical Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how a molecule will interact with other reagents. For this compound, the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO would represent its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. While no specific data exists, it is anticipated that the electron-withdrawing substituents would lower the energies of both the HOMO and LUMO, potentially making the molecule a good electrophile.

Charting Reaction Mechanisms Through Computational Methods

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions.

The Quest for Transition State Analysis

For any reaction involving this compound, such as nucleophilic aromatic substitution, computational methods could be employed to locate the transition state—the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state provides critical information about the reaction's activation energy, which in turn determines the reaction rate. For instance, in a substitution reaction, calculations could determine which of the two fluorine atoms is more readily displaced by a nucleophile.

Mapping Potential Energy Profiles

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile offers a thermodynamic and kinetic understanding of the reaction, indicating whether it is favorable (exergonic or endergonic) and how fast it is likely to proceed. For this compound, this would be invaluable for optimizing reaction conditions and predicting product distributions in synthetic applications.

The Untapped Potential of Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations model the movement of atoms over time, offering a dynamic picture of intermolecular interactions. This approach would be particularly relevant if the compound were being investigated for applications in materials science or medicinal chemistry, where its interactions with its environment are paramount. To date, no such simulation studies have been reported for this molecule.

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity of an aromatic compound is intricately linked to its electronic structure, which is in turn dictated by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing effects of the two fluorine atoms and the potent electron-withdrawing methylsulfonyl group governs its reactivity profile, particularly in reactions such as nucleophilic aromatic substitution (SNAr). Computational and theoretical chemistry provide powerful tools to dissect these structure-reactivity relationships by examining the molecule's electronic properties.

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, a characteristic that significantly influences the electronic environment of the benzene ring. This withdrawal of electron density occurs through both inductive and resonance effects, rendering the aromatic ring electron-deficient and thereby activating it towards attack by nucleophiles. Theoretical studies on related phenyl sulfones have substantiated the electron-withdrawing nature of the sulfonyl moiety.

The fluorine atoms also contribute to the electronic landscape of the molecule. Fluorine is the most electronegative element, and as such, it exerts a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). In the case of fluorine, the inductive effect typically outweighs the resonance effect. The presence of two adjacent fluorine atoms in the 1 and 2 positions further amplifies this electron withdrawal from the aromatic ring.

The combined electronic influence of the fluoro and methylsulfonyl substituents creates a highly electron-poor aromatic system. This depletion of electron density is not uniform across the ring; theoretical calculations such as Density Functional Theory (DFT) can predict the specific sites most susceptible to nucleophilic attack. By calculating the distribution of electron density and generating molecular electrostatic potential (MEP) maps, regions of positive potential, indicating electron deficiency and susceptibility to nucleophiles, can be visualized.

Frontier Molecular Orbital (FMO) theory is a key theoretical framework for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For a molecule undergoing nucleophilic attack, the LUMO is of primary interest as it is the orbital that will accept the incoming electrons from the nucleophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. Computational studies on fluorinated and sulfonyl-substituted benzenes consistently show that the introduction of these electron-withdrawing groups leads to a significant lowering of the LUMO energy.

The regioselectivity of nucleophilic aromatic substitution on this compound can also be rationalized through theoretical calculations. The positions ortho and para to the potent methylsulfonyl group are expected to be the most activated towards nucleophilic attack due to the ability of the sulfonyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance. The fluorine atoms, being good leaving groups in SNAr reactions, are the likely sites of substitution. Theoretical models can calculate the energies of the possible transition states and intermediates for nucleophilic attack at the different fluorinated positions, allowing for the prediction of the most favorable reaction pathway.

To illustrate the impact of these substituents on the electronic properties of the benzene ring, the following table presents hypothetical, yet representative, calculated values for key electronic descriptors based on general principles observed in related compounds.

| Descriptor | Benzene (Reference) | 1,2-Difluorobenzene (B135520) | This compound |

| LUMO Energy (eV) | High | Lower | Significantly Lower |

| Electron Density on Ring | Normal | Reduced | Significantly Reduced |

| Most Positive Electrostatic Potential | N/A | Near C-F bonds | Near C-F bonds and C-S bond |

This table is illustrative and intended to demonstrate the expected trends in electronic properties based on established chemical principles.

Building Block for Complex Molecular Architectures

The structural and electronic attributes of this compound make it an ideal starting point for the construction of elaborate molecular frameworks. Its rigid phenyl core, adorned with reactive and modulating functional groups, allows chemists to build molecular complexity in a controlled and stepwise manner.

Precursor in Multistep Synthesis

In the realm of multistep synthesis, this compound is frequently employed as a key starting material for molecules with significant biological activity, particularly in the development of kinase inhibitors. Kinases are crucial enzyme targets in oncology, and inhibitors that can block their activity are at the forefront of targeted cancer therapies.

A notable application is in the synthesis of dual inhibitors of the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). nih.gov These receptors are often overexpressed in various cancers, and their inhibition can halt tumor growth. In a representative synthetic route, this compound undergoes a crucial nucleophilic aromatic substitution (SNAr) reaction. Typically, an amine-containing heterocyclic core, such as a pyrrolo[3,2-d]pyrimidine, displaces one of the fluorine atoms on the benzene ring. This initial step forges a stable carbon-nitrogen bond and links the sulfonyl-bearing scaffold to the core of the inhibitor. The remaining fluorine atom can then be retained or replaced in a subsequent step to modulate the final properties of the drug candidate. This approach highlights the role of this compound as a foundational element upon which the final complex structure is methodically assembled.

Intermediate in the Construction of Functionalized Aromatic Systems

The utility of this compound as a versatile intermediate is rooted in the principles of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of a powerful electron-withdrawing group, such as the methylsulfonyl (-SO₂CH₃) group, dramatically alters this reactivity.

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Addition Step: A nucleophile attacks one of the carbon atoms bearing a fluorine atom (the ipso-carbon). The methylsulfonyl group, being in the para position, strongly stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy for the attack, making the reaction feasible.

Elimination Step: The aromaticity of the ring is restored by the expulsion of a fluoride (B91410) ion, which is a good leaving group.

The presence of two fluorine atoms offers the potential for sequential substitutions. The first substitution is highly favored at the C-1 or C-2 position due to activation from the sulfonyl group. After the first displacement, the reactivity of the remaining fluorine atom is altered, allowing for controlled, stepwise functionalization with different nucleophiles, leading to the creation of diverse and highly functionalized aromatic systems.

Role in Medicinal Chemistry Scaffolds

Development of Fluoro- and Sulfonyl-Containing Pharmacophores

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The 1,2-difluoro-4-(methylsulfonyl)phenyl moiety is itself a potent pharmacophore.

Methylsulfonyl Group: This group is a strong hydrogen bond acceptor. The oxygen atoms can form crucial hydrogen bonds with amide protons from amino acid residues like glycine or cysteine in the hinge region of a kinase's ATP binding pocket. This anchoring interaction is a common feature of many approved kinase inhibitors.

Fluorine Atoms: The substitution of hydrogen with fluorine can have profound effects on a drug's properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of a drug.

The combination of these groups in one building block provides a pre-packaged set of desirable pharmacophoric features for drug designers.

Contributions to Ligand Design and Target Interaction Studies

The design of a successful drug (ligand) requires a deep understanding of its interaction with the biological target, such as an enzyme or receptor. The this compound scaffold provides a reliable platform for positioning other functional groups to maximize these interactions.

In the context of EGFR/HER2 kinase inhibitors, this scaffold often serves as the "head" of the molecule that binds deep within the ATP pocket. nih.gov The sulfonyl group engages with the hinge region, while the phenyl ring provides a rigid spacer. This allows a linker and a larger heterocyclic system attached at the C-1 or C-2 position to extend out of the pocket and form additional beneficial interactions, enhancing both potency and selectivity. Molecular docking studies often confirm that this specific arrangement is critical for achieving high-affinity binding.

Scaffold Optimization for Enhanced Biological Activity

Once an initial "hit" compound is identified, medicinal chemists engage in scaffold optimization to improve its drug-like properties. The this compound core is highly amenable to such optimization. Structure-Activity Relationship (SAR) studies explore how small changes to the molecule's structure affect its biological activity.

The table below illustrates a hypothetical SAR study based on a kinase inhibitor scaffold derived from this compound, where "R" is a heterocyclic core.

| Compound ID | R Group | Modification at C-2 | Kinase IC₅₀ (nM) |

| A-1 | Pyrrolo[3,2-d]pyrimidine | -F | 50 |

| A-2 | Pyrrolo[3,2-d]pyrimidine | -OCH₃ | 120 |

| A-3 | Pyrrolo[3,2-d]pyrimidine | -NHCH₃ | 15 |

| B-1 | Pyrazolo[3,4-d]pyrimidine | -F | 75 |

| B-2 | Pyrazolo[3,4-d]pyrimidine | -NHCH₃ | 25 |

IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

From this representative data, chemists could deduce that:

This systematic modification, enabled by the reactivity of the this compound scaffold, is a powerful strategy for optimizing lead compounds into clinical candidates with enhanced biological activity.

The Role of this compound in Specialized Chemical Synthesis

Introduction: this compound is a fluorinated aromatic sulfone that has garnered interest within specific areas of chemical research. This compound, with the chemical formula C₇H₆F₂O₂S, is recognized for its unique structural features, namely the presence of two adjacent fluorine atoms and a methylsulfonyl group on a benzene ring. sigmaaldrich.com These characteristics suggest its potential as a building block or intermediate in the synthesis of more complex molecules. This article explores the documented and potential applications of this compound in advanced organic synthesis, with a specific focus on its relevance to agrochemical development and material science.

Environmental and Toxicological Considerations of Fluorinated Sulfones in Research

Metabolic Pathways and Biotransformation Studies of Fluorinated Sulfones

While specific metabolic studies on 1,2-Difluoro-4-(methylsulfonyl)benzene are not extensively documented in public literature, plausible biotransformation pathways can be inferred from research on related fluorinated aromatic compounds and sulfones. The metabolism of such xenobiotics is primarily aimed at increasing their water solubility to facilitate excretion. This is typically achieved through enzymatic reactions in the liver.

For aromatic compounds, a primary metabolic route involves oxidation by cytochrome P450 (CYP) enzymes. nih.gov This can lead to the hydroxylation of the benzene (B151609) ring. The presence of two fluorine atoms and a methylsulfonyl group influences the position of this hydroxylation. Following initial oxidation, the resulting hydroxylated metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to produce highly water-soluble conjugates that are readily eliminated.

Another potential, though less common, metabolic pathway for fluorinated aromatics involves reductive defluorination under anaerobic conditions. However, the C-F bond is exceptionally strong, making enzymatic cleavage difficult. researchgate.netnih.gov Biotransformation may also target the methylsulfonyl group. Oxidation of the methyl group or cleavage of the aryl-sulfone bond are possibilities, although the sulfone group itself is generally stable.

Microbial catabolism is another crucial aspect of biotransformation. Certain microorganisms possess enzymes capable of degrading fluorinated compounds. researchgate.net For instance, bacteria like Pseudomonas and Bacillus have been shown to metabolize fluorinated aromatics, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic ring, which can lead to ring cleavage and subsequent degradation. researchgate.netasm.org

Table 1: Plausible Metabolic Pathways for this compound

| Pathway | Enzyme System (Example) | Potential Metabolite | Description |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2E1) | Hydroxylated this compound | Introduction of a hydroxyl (-OH) group onto the benzene ring, increasing polarity. |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | Attachment of a glucuronic acid molecule to a hydroxylated metabolite, significantly increasing water solubility for excretion. |

| Sulfone Group Metabolism | N/A (Hypothetical) | N/A | Potential oxidation or cleavage of the methyl-sulfone moiety, though this group is generally metabolically stable. |

| Microbial Degradation | Dioxygenases (in bacteria) | Catechol derivatives | Dihydroxylation of the aromatic ring by microbial enzymes, which can be a precursor to ring cleavage. asm.org |

Environmental Fate and Degradation Mechanisms of Fluorinated Organic Compounds

The environmental fate of an organic compound describes its transport and transformation in various environmental compartments like soil, water, and air. cdc.gov For fluorinated compounds like this compound, persistence is a key concern due to the high strength of the carbon-fluorine bond, which resists both biotic and abiotic degradation. nih.govdntb.gov.ua

Persistence and Degradation: The primary mechanism for the degradation of many organic pollutants in the environment is microbial action. However, the C-F bond is not easily cleaved by common microbial enzymes. nih.gov Degradation of polyfluorinated aromatic compounds, when it occurs, is often initiated at other functional groups on the molecule that serve as points of enzymatic attack. nih.gov Abiotic degradation through processes like photolysis (degradation by sunlight) in water is possible for some aromatic compounds, but the stability of the fluorinated benzene ring may limit its effectiveness. cdc.gov

Mobility and Transport: A compound's mobility in the environment is governed by properties such as water solubility and its tendency to adsorb to soil and sediment, which is quantified by the soil adsorption coefficient (Koc). cdc.gov Compounds with low Koc values are less likely to bind to soil particles and are more mobile in groundwater. itrcweb.org The volatility of a compound, described by its Henry's Law Constant, determines its tendency to partition from water to air. epa.gov While specific experimental data for this compound is limited, predictions can be made based on structurally similar compounds. For example, data for 3,4-difluoro-2-methylbromobenzene suggests moderate adsorption to soil and a relatively short biodegradation half-life under specific modeling conditions. epa.gov

Table 2: Predicted Environmental Fate Properties for a Structurally Similar Compound (3,4-difluoro-2-methylbromobenzene)

| Property | Predicted Value | Unit | Implication for Environmental Fate |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 490 | L/kg | Indicates moderate sorption to soil and sediment, suggesting limited mobility in groundwater. epa.gov |

| Biodegradation Half-Life | 4.07 | days | Suggests potential for biodegradation under specific environmental model conditions. epa.gov |

| Bioconcentration Factor (BCF) | 24.4 | L/kg | Suggests a low potential for bioaccumulation in aquatic organisms. epa.gov |

Note: Data is for the proxy compound 3,4-difluoro-2-methylbromobenzene and serves as an estimation. epa.gov Actual values for this compound may differ.

Assessment of Bioaccumulation Potential in Research Models

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at a level higher than the surrounding medium. The Bioconcentration Factor (BCF) is a key parameter used to assess this potential in aquatic organisms. epa.gov It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.

A high BCF value suggests that a compound is likely to accumulate in the food chain, posing a potential risk to higher trophic levels. Regulatory agencies often use BCF values to classify the bioaccumulative potential of chemicals. Generally, substances with a BCF > 2,000 are considered bioaccumulative, and those with a BCF > 5,000 are considered very bioaccumulative.

Table 3: Interpretation of Predicted Bioaccumulation Potential

| Parameter | Predicted Value (Proxy) | Interpretation |

|---|---|---|

| Bioconcentration Factor (BCF) | 24.4 L/kg | This value is well below the thresholds for bioaccumulative concern, suggesting a low potential for this compound to accumulate in the tissues of aquatic organisms. epa.gov |

Note: The BCF value is based on a predictive model for the proxy compound 3,4-difluoro-2-methylbromobenzene. epa.gov

This low predicted BCF indicates that this compound is not expected to significantly bioaccumulate, reducing concerns about its magnification through the food web.

Comparative Analysis with Other Persistent Organic Pollutants (POPs)

Persistent Organic Pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. uliege.be This group includes well-known compounds like polychlorinated biphenyls (PCBs), dichlorodiphenyltrichloroethane (DDT), and dioxins. nih.gov Comparing the structural and chemical properties of this compound with classical POPs can help contextualize its potential environmental risks.

POPs are typically characterized by:

High Persistence: Often due to halogenation (chlorination or bromination) and aromatic structures.

Bioaccumulation: They are lipophilic (fat-soluble) and accumulate in the fatty tissues of living organisms.

Long-Range Transport: They can travel long distances from their source via air and water currents.

While this compound contains halogens (fluorine) and an aromatic ring, key differences exist. The C-F bond is stronger than the C-Cl bond, suggesting even greater chemical stability and persistence. However, its predicted bioaccumulation potential is low, which contrasts sharply with the high lipophilicity and bioaccumulation of classical POPs like PCBs and DDT. The presence of the polar methylsulfonyl group increases its water solubility compared to non-polar POPs, which may reduce its tendency to partition into fatty tissues.

Table 4: Comparative Properties of this compound and a Classical POP

| Property | This compound | Polychlorinated Biphenyls (PCBs) (Aroclor 1254) |

|---|---|---|

| Structure | Fluorinated aromatic sulfone | Polychlorinated biphenyl |

| Halogenation | Fluorine | Chlorine |

| Polarity | Contains a polar sulfonyl group | Largely non-polar |

| Persistence | High (strong C-F bond) | Very High |

| Bioaccumulation Potential | Low (Predicted BCF ~24.4) epa.gov | High (BCF can exceed 100,000 for some congeners) |

| Primary Environmental Concern | Persistence | Persistence, Bioaccumulation, and Toxicity |

This comparative analysis suggests that while the persistence of this compound warrants consideration, its potential for bioaccumulation appears to be significantly lower than that of legacy POPs.

Development of "Greener" Synthetic Approaches for Fluorinated Compounds

The synthesis of organofluorine compounds has traditionally relied on methods that can be energy-intensive or use hazardous reagents. dovepress.com In line with the principles of green chemistry, there is a significant research effort to develop more sustainable and environmentally benign synthetic routes. benthamdirect.comnumberanalytics.com These approaches aim to minimize waste, reduce the use of toxic substances, and improve energy efficiency. researchgate.net

Traditional methods for introducing fluorine into aromatic rings sometimes involve harsh conditions or hazardous materials like anhydrous hydrogen fluoride (B91410) (HF) or explosive diazonium salts (Balz–Schiemann reaction). dovepress.com Similarly, the synthesis of sulfones may involve strong oxidants that have poor functional group compatibility. chinesechemsoc.org

Modern, "greener" alternatives are now being explored and implemented:

Use of Milder Fluorinating Agents: Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are solid, easier to handle, and more selective than many traditional reagents. numberanalytics.com

Catalytic Methods: Transition-metal-catalyzed reactions allow for fluorination under milder conditions with higher efficiency, reducing energy consumption and byproducts. dovepress.com

Electrochemical Fluorination: This technique uses electricity to drive the fluorination process, avoiding the need for stoichiometric chemical reagents and offering a potentially cleaner approach. numberanalytics.com

"Click Chemistry" Approaches: Recently, highly efficient and environmentally friendly methods for synthesizing sulfonyl fluorides from thiols and disulfides have been developed, producing only non-toxic salts as byproducts. sciencedaily.com This represents a significant step towards the green synthesis of sulfonyl-containing compounds.

Benign Solvents: The use of water, ionic liquids, or solvent-free conditions can replace volatile and often toxic organic solvents. benthamdirect.com

Table 5: Comparison of Traditional vs. "Greener" Synthetic Approaches

| Aspect | Traditional Methods | "Greener" Alternatives |

|---|---|---|

| Reagents | Often hazardous (e.g., HF, SO2F2 gas). dovepress.comsciencedaily.com | Milder, selective reagents (e.g., NFSI, Selectfluor); use of catalysts. numberanalytics.com |

| Reaction Conditions | Often require high temperatures or harsh conditions. dovepress.com | Milder conditions, often at room temperature. dovepress.com |

| Byproducts | Can generate significant toxic or hazardous waste. dovepress.comsciencedaily.com | Minimal waste, often non-toxic byproducts (e.g., NaCl, KCl). sciencedaily.com |

| Atom Economy | Can be low. | Higher, more efficient use of starting materials. numberanalytics.com |

The adoption of these greener synthetic strategies is crucial for minimizing the environmental footprint associated with the production of this compound and other valuable fluorinated compounds. benthamdirect.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-difluoro-2-methylbromobenzene |

| Dichlorodiphenyltrichloroethane (DDT) |

| N-Fluorobenzenesulfonimide (NFSI) |

| Polychlorinated biphenyls (PCBs) |

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While current synthetic methods for 1,2-Difluoro-4-(methylsulfonyl)benzene are established, future research will likely target the development of more sustainable and efficient strategies. numberanalytics.com Key areas of investigation are expected to include the use of catalytic methods to minimize waste and improve reaction yields. numberanalytics.com The exploration of electrochemical synthesis could offer a more energy-efficient and less wasteful alternative to traditional chemical routes. chinesechemsoc.org Furthermore, the implementation of flow chemistry processes presents an opportunity to enhance efficiency, reduce waste, and improve safety in the production of this and other organofluorine compounds. numberanalytics.com Research into new fluorinating agents that are derived from renewable sources, less toxic, and more selective will also be crucial in making the synthesis of this compound more environmentally friendly. numberanalytics.com

Exploration of New Reactivity Modes for this compound

Future investigations into the reactivity of this compound are poised to uncover new chemical transformations. A significant area of interest is the selective C–H functionalization of the aromatic ring. rsc.orgcas.cn Given the directing effects of the fluoro and methylsulfonyl groups, research could focus on developing catalytic systems that enable precise modification of the benzene (B151609) ring, leading to a diverse range of novel derivatives. The past decade has seen a rapid increase in methods for fluorination and fluoroalkylation, often leveraging C-H functionalization. springernature.com Exploring the potential for this compound to undergo such transformations could yield valuable new molecules for various applications.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is set to play a pivotal role in accelerating the discovery of new applications and understanding the reactivity of this compound. The use of graph-convolutional neural networks and other machine learning models can help predict site selectivity in C–H functionalization reactions with high accuracy, guiding experimental efforts. rsc.orgrsc.orgchemrxiv.org Quantitative structure-property relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, can be developed to predict the behavior of new derivatives of this compound. tandfonline.com Furthermore, density functional theory (DFT) calculations can provide deep insights into the electronic structure and reaction mechanisms, aiding in the rational design of new synthetic routes and functional molecules. mdpi.comnih.gov Such computational studies are also valuable in understanding the properties of sulfonamide-containing compounds for various applications. nih.govmdpi.com

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique combination of fluorine atoms and a methylsulfonyl group in this compound makes it an attractive scaffold for development in both chemical biology and materials science.

In the realm of chemical biology , the introduction of fluorine can significantly alter the biological activity of molecules. jscimedcentral.com Fluorinated aromatic compounds are utilized as probes and functional molecules. For instance, fluorinated azobenzenes have been developed as visible-light-responsive molecular switches for applications in photopharmacology. nih.gov The 1,2-difluorobenzene (B135520) moiety, in particular, is a key component in photochemically generated intermediates. acs.org Future research could explore the incorporation of the this compound core into larger molecules to create novel probes for live-cell imaging or as photo-switchable therapeutic agents. acs.org

In materials science , fluorinated sulfones are being actively investigated for their potential use as electrolytes in high-voltage lithium-ion batteries. rsc.orgrsc.organl.govanl.gov The presence of fluorine can enhance oxidative stability and improve other key properties of the electrolyte. anl.govresearchgate.net The sulfonyl group is also a key component in the design of near-infrared fluorophores. acs.org Future work could focus on evaluating this compound and its derivatives as additives or core components in advanced battery electrolytes or as building blocks for novel organic electronic materials.

Q & A

Q. What are the standard synthetic routes for 1,2-Difluoro-4-(methylsulfonyl)benzene, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sulfonation or oxidation of precursor compounds. For example, starting from 1,2-difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7), oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions converts the thioether (-SMe) to the sulfonyl (-SO₂Me) group . Optimization strategies include:

- Catalyst selection: Transition-metal catalysts (e.g., Ru or Pd) may enhance oxidation efficiency.

- Temperature control: Maintaining 0–5°C during oxidation minimizes side reactions.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>98%) .

Q. How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy: NMR (δ ≈ -110 to -120 ppm for fluorines) and NMR (δ ≈ 3.2 ppm for methylsulfonyl protons) confirm substituent positions .

- Mass spectrometry (HRMS): Exact mass (m/z 192.18 for CHFOS) verifies molecular composition .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) .

Q. What spectroscopic methods are most effective for probing electronic properties influenced by the sulfonyl group?

Methodological Answer:

- UV-Vis spectroscopy: Measures absorbance shifts (λ ~250–300 nm) to evaluate conjugation effects.

- FTIR: Strong S=O stretching vibrations (~1350 cm) confirm sulfonyl group presence .

- Cyclic voltammetry: Quantifies redox potentials influenced by electron-withdrawing sulfonyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from solvent polarity or steric effects. Strategies include:

- Density Functional Theory (DFT): Calculate activation energies for reaction pathways (e.g., SNAr mechanisms) in different solvents (PCM models) .

- Molecular dynamics simulations: Analyze solvation shells to identify steric hindrance from ortho-fluorine substituents .

- Benchmarking: Compare computed vs. experimental NMR chemical shifts to validate models .

Q. What experimental designs address variability in reported antimicrobial efficacy of this compound?

Methodological Answer: Conflicting MIC (Minimum Inhibitory Concentration) values may stem from bacterial strain differences or compound stability. Resolve via:

- Standardized assays: Use CLSI guidelines with controlled inoculum sizes (1×10 CFU/mL) and growth media (Mueller-Hinton agar) .

- Stability studies: Monitor degradation (HPLC) under assay conditions (e.g., pH 7.4, 37°C).

- Synergistic testing: Combine with β-lactam antibiotics to assess potentiation effects against resistant strains .

Q. How does the methylsulfonyl group influence supramolecular assembly, and what techniques characterize these interactions?

Methodological Answer: The sulfonyl group enhances dipole interactions and hydrogen bonding. Experimental approaches include:

- X-ray crystallography: Resolve crystal packing motifs (e.g., π-stacking vs. dipole-dipole interactions) .

- NMR titration: Quantify binding constants () with host molecules (e.g., cucurbiturils) in DMSO-d/DO mixtures .

- Thermogravimetric analysis (TGA): Measure thermal stability (decomposition >200°C) to assess intermolecular bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.